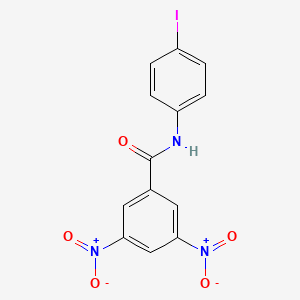
N-(4-iodophenyl)-3,5-dinitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-iodophenyl)-3,5-dinitrobenzamide is an organic compound characterized by the presence of an iodophenyl group and two nitro groups attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-3,5-dinitrobenzamide typically involves the nitration of a benzamide precursor followed by iodination. One common method starts with the nitration of benzamide using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions of the benzene ring. The resulting 3,5-dinitrobenzamide is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodophenyl group at the 4 position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality product .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-iodophenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amide group, to form corresponding oximes or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid are typical reducing agents.
Major Products
Substitution Products: Depending on the nucleophile, products such as azido derivatives or thiocyanate derivatives are formed.
Reduction Products: Amino derivatives are the major products when nitro groups are reduced.
Oxidation Products: Oximes or other oxidized forms of the amide group are obtained.
Aplicaciones Científicas De Investigación
N-(4-iodophenyl)-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Mecanismo De Acción
The mechanism of action of N-(4-iodophenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodophenyl group may facilitate binding to specific proteins or enzymes, modulating their activity and leading to desired therapeutic outcomes .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-iodophenyl)-β-alanine derivatives: These compounds share the iodophenyl group but differ in the core structure, leading to different chemical and biological properties.
N-(3-iodophenyl)-3-nitrobenzamide: Similar in structure but with different substitution patterns, affecting its reactivity and applications.
N-4-iodophenyl-N′-2-chloroethylurea: Another iodinated derivative with distinct biological activities and potential therapeutic uses.
Uniqueness
N-(4-iodophenyl)-3,5-dinitrobenzamide is unique due to the combination of its iodophenyl and dinitrobenzamide moieties, which confer specific chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
36293-35-3 |
|---|---|
Fórmula molecular |
C13H8IN3O5 |
Peso molecular |
413.12 g/mol |
Nombre IUPAC |
N-(4-iodophenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C13H8IN3O5/c14-9-1-3-10(4-2-9)15-13(18)8-5-11(16(19)20)7-12(6-8)17(21)22/h1-7H,(H,15,18) |
Clave InChI |
QKQUQUDAUMZFGC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one](/img/structure/B14142867.png)
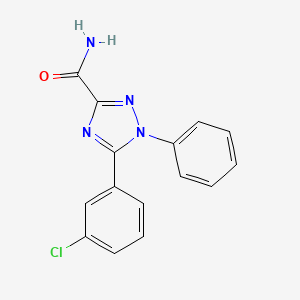
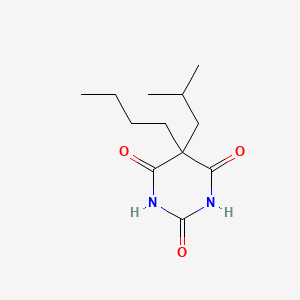
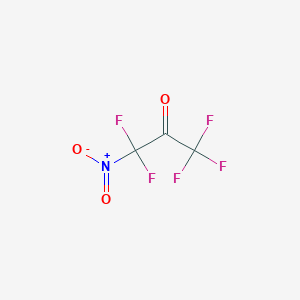
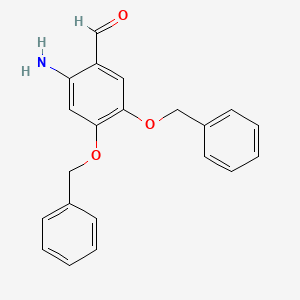

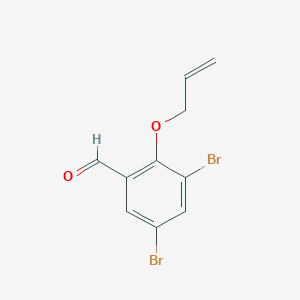


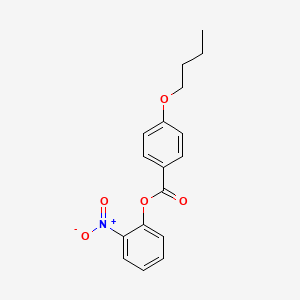
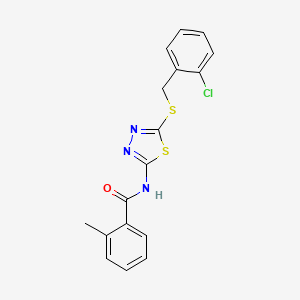
![(6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) methanesulfonate](/img/structure/B14142926.png)

